molecular formula C6H3ClFNaO2S B13188710 5-Chloro-2-fluorobenzenesulfinic acid sodium salt

5-Chloro-2-fluorobenzenesulfinic acid sodium salt

Katalognummer: B13188710
Molekulargewicht: 216.59 g/mol
InChI-Schlüssel: OFHSTGOREBZPPY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-fluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C₆H₃ClFNaO₂S and a molecular weight of 216.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The preparation of 5-Chloro-2-fluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 5-Chloro-2-fluorobenzene followed by neutralization with sodium hydroxide. The synthetic route can be summarized as follows:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

5-Chloro-2-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and substituted benzenes.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluorobenzenesulfinic acid sodium salt involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, facilitating the formation of sulfonyl derivatives. This process often involves the activation of the sulfinic acid group, followed by nucleophilic attack by the substrate .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-fluorobenzenesulfinic acid sodium salt can be compared with other similar compounds such as:

    Benzenesulfonic acid sodium salt: Similar in structure but lacks the chloro and fluoro substituents.

    4-Chlorobenzenesulfonic acid sodium salt: Similar but with the chloro group in a different position.

    2-Fluorobenzenesulfonic acid sodium salt: Similar but lacks the chloro substituent.

The presence of both chloro and fluoro substituents in this compound makes it unique, providing distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C6H3ClFNaO2S

Molekulargewicht

216.59 g/mol

IUPAC-Name

sodium;5-chloro-2-fluorobenzenesulfinate

InChI

InChI=1S/C6H4ClFO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI-Schlüssel

OFHSTGOREBZPPY-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1Cl)S(=O)[O-])F.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.